5-Cyclopentyl-1H-pyrazol-3-ol
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Overview
Description
5-Cyclopentyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, characterized by a cyclopentyl group attached to the pyrazole ring, imparts specific chemical and biological properties that make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-1H-pyrazol-3-ol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopentyl-1H-pyrazol-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to different substituted pyrazoles.
Substitution: Substitution reactions, particularly with halogens, can produce halogenated derivatives of this compound.
Common Reagents and Conditions: Common reagents used in these reactions include bromine for bromination, hydrogen peroxide for oxidation, and various reducing agents for reduction reactions .
Major Products: The major products formed from these reactions include halogenated pyrazoles, oxidized derivatives, and reduced pyrazole compounds. These products have diverse applications in medicinal chemistry and materials science.
Scientific Research Applications
5-Cyclopentyl-1H-pyrazol-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may interact with cyclin-dependent kinases, influencing cell cycle regulation and exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.
3(5)-Aminopyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
1H-Pyrazolo[3,4-b]quinolines: These compounds have a fused pyrazole-quinoline structure and are used in various high-tech applications.
Uniqueness: 5-Cyclopentyl-1H-pyrazol-3-ol is unique due to the presence of the cyclopentyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
467248-37-9 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-cyclopentyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C8H12N2O/c11-8-5-7(9-10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10,11) |
InChI Key |
JLGLTWNOEJRGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NN2 |
Origin of Product |
United States |
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